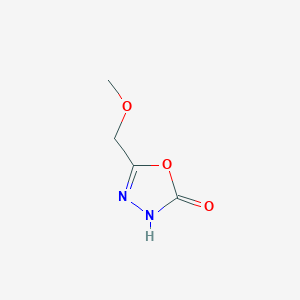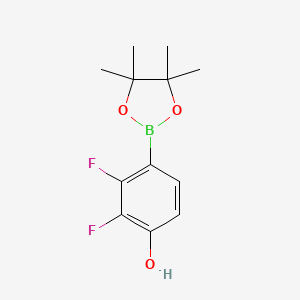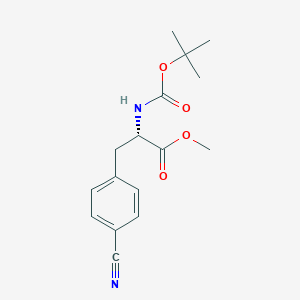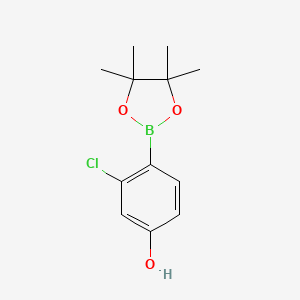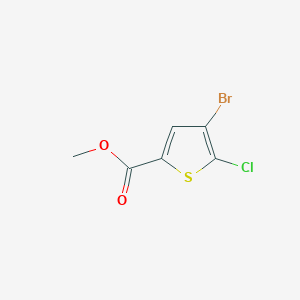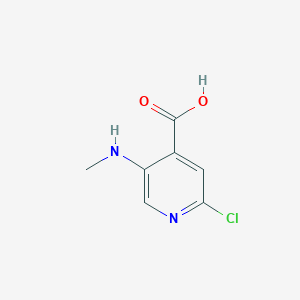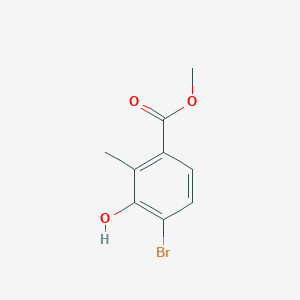
Ácido 3-cloro-4,5-dimetoxi fenilborónico
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Chloro-4,5-dimethoxyphenylboronic acid is C8H10BClO4 . The InChI code is 1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
3-Chloro-4,5-dimethoxyphenylboronic acid is commonly used in Suzuki coupling reactions. These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to form carbon-carbon bonds.Physical and Chemical Properties Analysis
3-Chloro-4,5-dimethoxyphenylboronic acid has a molecular weight of 216.43 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido 3-cloro-4,5-dimetoxi fenilborónico se utiliza a menudo como sustrato en la síntesis orgánica . Desempeña un papel crucial en la formación de enlaces carbono-carbono, un proceso fundamental en la creación de moléculas orgánicas complejas.
Reacciones de acoplamiento cruzado
Este compuesto se utiliza con frecuencia en reacciones de acoplamiento cruzado . Estas reacciones son un método popular para crear enlaces carbono-carbono y se utilizan ampliamente en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos.
Reacciones catalizadas por paladio
El ácido 3-cloro-4,5-dimetoxi fenilborónico se puede utilizar en reacciones catalizadas por paladio . Estas reacciones son un tipo de reacción de acoplamiento cruzado y son particularmente útiles en la síntesis de compuestos orgánicos complejos.
Síntesis de alcaloides naturales
Este compuesto se puede utilizar como material de partida para la síntesis de alcaloides naturales . Los alcaloides son un grupo de compuestos químicos que se encuentran naturalmente y que contienen principalmente átomos de nitrógeno básicos. Tienen una amplia gama de efectos farmacológicos y se utilizan en muchos medicamentos.
Acoplamiento de Suzuki-Miyaura
El ácido 3-cloro-4,5-dimetoxi fenilborónico se puede utilizar en el acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio que se utiliza para formar enlaces carbono-carbono. Es una herramienta poderosa en la síntesis orgánica y se utiliza en la industria farmacéutica para crear compuestos orgánicos complejos.
Cianación catalizada por rodio
Este compuesto también se puede utilizar en la cianación catalizada por rodio . Esta es una reacción que introduce un grupo cianuro en una molécula. El grupo cianuro es un grupo funcional versátil que se puede transformar en una variedad de otros grupos funcionales, lo que lo convierte en una herramienta útil en la síntesis orgánica.
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a key step in Suzuki coupling reactions, where the boron atom in the boronic acid forms a new bond with a metal atom . This results in the formation of a new organometallic species, which can then undergo further reactions .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic molecules .
Result of Action
The result of the action of 3-Chloro-4,5-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic molecules, depending on the reactants used .
Action Environment
The action of 3-Chloro-4,5-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the stability of the compound can be affected by exposure to air and light .
Propiedades
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZHQZTXJATTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)
